molecular formula C11H13BrN2O B8394339 1-[3-(5-Bromo-pyridin-3-yl)-pyrrolidin-1-yl]-ethanone

1-[3-(5-Bromo-pyridin-3-yl)-pyrrolidin-1-yl]-ethanone

Cat. No.: B8394339
M. Wt: 269.14 g/mol
InChI Key: AWEDXXWYMUMSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(5-Bromo-pyridin-3-yl)-pyrrolidin-1-yl]-ethanone is a useful research compound. Its molecular formula is C11H13BrN2O and its molecular weight is 269.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrN2O

Molecular Weight

269.14 g/mol

IUPAC Name

1-[3-(5-bromopyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C11H13BrN2O/c1-8(15)14-3-2-9(7-14)10-4-11(12)6-13-5-10/h4-6,9H,2-3,7H2,1H3

InChI Key

AWEDXXWYMUMSOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)C2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-(2,5-dihydro-pyrrol-1-yl)-ethanone (70 mg, 0.63 mmol), 3-bromo-5-iodo-pyridine (283 mg, 1 mmol), triethyl amine (130 mg, 1.26 mmol), formic acid (41 mg, 0.88 mmol) and tetrakis(triphenylphosphine)palladium(0) (72.8 mg, 0.063 mmol) in DMF (3 mL) was stirred for 24 hours at 90° C. under nitrogen. After cooling to room temperature, the mixture was treated with water and extracted with ethyl acetate. The organic layer was dried over sodium sulfate. After removal of solvents, the residue was purified by flash chromatography to afford the title compound as yellowish oil (25 mg, 15%). MS: 269.1 (M+H+).
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
72.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
15%

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